molecular formula C19H16ClNO4S B3677440 3-(4-chlorobenzyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(4-chlorobenzyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B3677440
M. Wt: 389.9 g/mol
InChI Key: VGCJSLWMQMFHEN-YVLHZVERSA-N
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Description

The compound “3-(4-chlorobenzyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This group is often found in various pharmaceuticals due to its diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine-dione ring, substituted with a 4-chlorobenzyl group at the 3-position and a 3-ethoxy-4-hydroxybenzylidene group at the 5-position .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ethoxy group might undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore its potential applications in fields such as medicinal chemistry or material science .

properties

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S/c1-2-25-16-9-13(5-8-15(16)22)10-17-18(23)21(19(24)26-17)11-12-3-6-14(20)7-4-12/h3-10,22H,2,11H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCJSLWMQMFHEN-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorobenzyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(4-chlorobenzyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(4-chlorobenzyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(4-chlorobenzyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
3-(4-chlorobenzyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-(4-chlorobenzyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

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